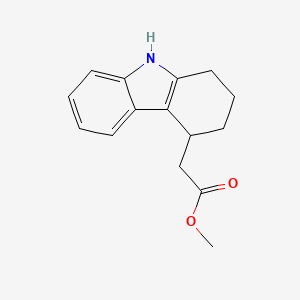
Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate is a chemical compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-4-carboxylic acid, while reduction can produce tetrahydrocarbazole derivatives .
Aplicaciones Científicas De Investigación
Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex carbazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of Methyl (2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate.
Carbazole: A parent compound with a wide range of applications in pharmaceuticals and materials science.
Methyl 2,3,4,9-tetrahydro-1H-carbazol-6-yl ether: Another derivative with similar structural features.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
128266-92-2 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
methyl 2-(2,3,4,9-tetrahydro-1H-carbazol-4-yl)acetate |
InChI |
InChI=1S/C15H17NO2/c1-18-14(17)9-10-5-4-8-13-15(10)11-6-2-3-7-12(11)16-13/h2-3,6-7,10,16H,4-5,8-9H2,1H3 |
Clave InChI |
JXMCYDXIVQQPSK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CCCC2=C1C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


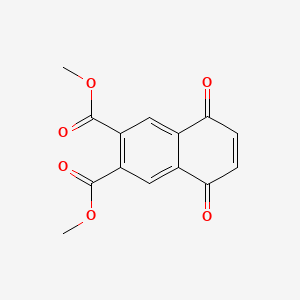
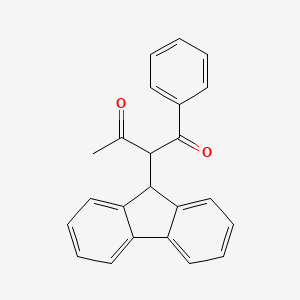
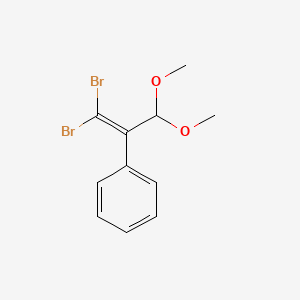

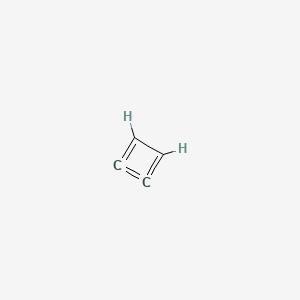


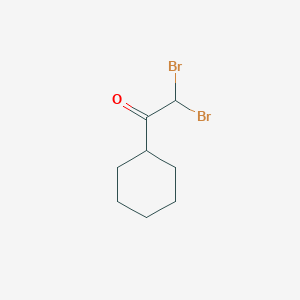
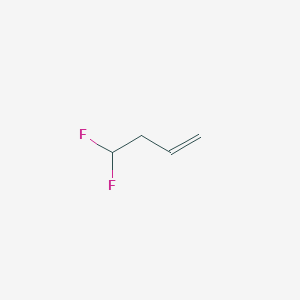

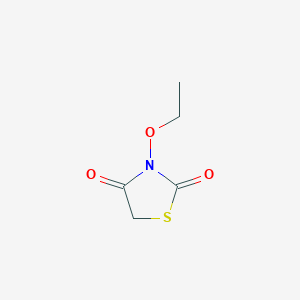

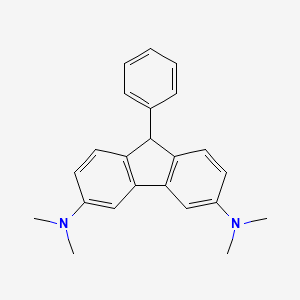
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
